4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one
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Overview
Description
4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one is a chemical compound known for its complex structure and diverse applications. It contains multiple functional groups, including a tertiary amine, a methoxy group, and a ketone, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one typically involves multiple steps. One common method includes the reaction of an appropriate starting material with bis(2-hydroxyethyl)amine under controlled conditions. The reaction conditions often involve specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, particularly the tertiary amine and methoxy group.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amine and methoxy sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions vary depending on the desired reaction, often involving specific solvents and temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a compound with a carboxylic acid group, while reduction may produce an alcohol derivative .
Scientific Research Applications
4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde: Shares the bis(2-hydroxyethyl)amino group but differs in the aromatic structure.
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane: Contains similar functional groups but has a different core structure
Uniqueness
4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one is unique due to its combination of functional groups and its specific arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
21003-11-2 |
---|---|
Molecular Formula |
C23H33NO4 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-4-[bis(2-hydroxyethyl)amino]-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C23H33NO4/c1-23-10-9-16-15-5-7-20(28-2)22(24(11-13-25)12-14-26)18(15)4-3-17(16)19(23)6-8-21(23)27/h5,7,16-17,19,25-26H,3-4,6,8-14H2,1-2H3/t16-,17-,19+,23+/m1/s1 |
InChI Key |
XXRXISZRSUUGHE-PSHPWPFNSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4N(CCO)CCO)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4N(CCO)CCO)OC |
Origin of Product |
United States |
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